S-(4-Methoxyphenyl) 2-methylideneoctanethioate
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Overview
Description
S-(4-Methoxyphenyl) 2-methylideneoctanethioate: is an organic compound with the molecular formula C16H22O2S It is known for its unique structural features, which include a methoxyphenyl group and a methylideneoctanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 2-methylideneoctanethioate typically involves the esterification of 4-methoxyphenol with 2-methylideneoctanethioic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: S-(4-Methoxyphenyl) 2-methylideneoctanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(4-Methoxyphenyl) 2-methylideneoctanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are being explored in preclinical studies. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) 2-methylideneoctanethioate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- S-(4-Methoxyphenyl) 2-methylidenehexanethioate
- S-(4-Methoxyphenyl) 2-methylideneheptanethioate
- S-(4-Methoxyphenyl) 2-methylidenenonanethioate
Comparison: Compared to its analogs, S-(4-Methoxyphenyl) 2-methylideneoctanethioate has a unique chain length that may influence its reactivity and biological activity. The presence of the methoxy group also adds to its distinct chemical properties, making it a valuable compound for specific applications .
Properties
CAS No. |
199915-68-9 |
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Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) 2-methylideneoctanethioate |
InChI |
InChI=1S/C16H22O2S/c1-4-5-6-7-8-13(2)16(17)19-15-11-9-14(18-3)10-12-15/h9-12H,2,4-8H2,1,3H3 |
InChI Key |
GVCFRHSNPLCIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(=O)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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